Home > Products > Catalysts and Ligands P92 > Quinidine sulphate
Quinidine sulphate - 50-54-4

Quinidine sulphate

Catalog Number: EVT-288971
CAS Number: 50-54-4
Molecular Formula: C40H50N4O8S
Molecular Weight: 746.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinidine sulphate is a naturally occurring alkaloid compound derived from the bark of the cinchona tree. [] It belongs to the class of antiarrhythmic agents, specifically Class IA. [] In scientific research, quinidine sulphate serves as a valuable tool for studying cardiac electrophysiology, investigating drug interactions, and exploring various physiological processes.

Quinidine Base

Compound Description: Quinidine base is the free base form of quinidine, lacking the sulphate salt. It exhibits similar antiarrhythmic properties to quinidine sulphate. []

Relevance: Quinidine base shares a nearly identical structure with Quinidine Sulphate, differing only in the presence of the sulphate salt. Research on microencapsulation of both forms in polylactic acid revealed comparable release profiles, suggesting potential for alternative delivery methods of this antiarrhythmic agent. []

Quinidine Polygalacturonate

Compound Description: Quinidine Polygalacturonate is a salt form of quinidine, designed for oral administration. It offers a different pharmacokinetic profile compared to quinidine sulphate. []

Relevance: Similar to Quinidine Sulphate, Quinidine Polygalacturonate exhibits comparable absorption and elimination kinetics. [] This suggests it might offer a suitable alternative for oral administration, potentially with differences in onset and duration of action.

Quinidine Bisulphate (Kinidin Durules)

Compound Description: Quinidine Bisulphate is a salt form of quinidine designed for sustained release, offering a longer duration of action compared to immediate-release formulations like quinidine sulphate. [, , , ]

Relevance: Sharing the core quinidine structure with Quinidine Sulphate, Quinidine Bisulphate exhibits a delayed peak plasma level but comparable bioavailability. [] This sustained-release formulation allows for less frequent dosing, potentially improving patient compliance without compromising efficacy.

Quinidine Arabogalactansulphate (Longacor)

Compound Description: Quinidine Arabogalactansulphate is another sustained-release formulation of quinidine, aiming to provide a prolonged therapeutic effect. []

Dihydroquinidine Gluconate

Compound Description: Dihydroquinidine Gluconate is a derivative of quinidine, sharing its antiarrhythmic properties. It is often used in its salt form for intravenous administration. [, ]

Relevance: While structurally analogous to Quinidine Sulphate, Dihydroquinidine Gluconate's successful intravenous use in converting atrial fibrillation in horses suggests potential advantages for rapid intervention and potentially different side effect profiles. []

Dextromethorphan Hydrobromide

Compound Description: Dextromethorphan Hydrobromide, although not structurally related to quinidine, is often co-administered with quinidine sulphate to treat pseudobulbar affect (PBA). [, , ]

Relevance: While not structurally similar to Quinidine Sulphate, Dextromethorphan Hydrobromide, when combined with quinidine sulphate, demonstrates synergistic efficacy in managing PBA symptoms. [] This combination therapy highlights the potential for exploring drug interactions to address complex clinical presentations.

Ajmaline

Compound Description: Ajmaline, a class I antiarrhythmic agent, is structurally unrelated to quinidine but was investigated for potential drug interactions. []

Relevance: Despite the lack of structural similarity to Quinidine Sulphate, research revealed a significant pharmacokinetic interaction between ajmaline and quinidine. [] Co-administration of quinidine led to a marked increase in ajmaline plasma concentrations, necessitating careful monitoring for potential toxicity.

Pyrilamine Maleate

Compound Description: Pyrilamine Maleate, an antihistamine, was studied alongside quinidine to understand their respective effects on myocardial action potentials. []

Relevance: Although structurally different from Quinidine Sulphate, Pyrilamine Maleate exhibited comparable effects on the myocardial action potential. [] This comparative study provided insights into the electrophysiological mechanisms of action of quinidine and aided in understanding its antiarrhythmic properties.

Flecainide

Compound Description: Flecainide, a class IC antiarrhythmic agent, offers an alternative treatment option for atrial fibrillation but has a distinct structure compared to quinidine. []

Relevance: Despite structural differences with Quinidine Sulphate, flecainide's use in treating atrial fibrillation provides a point of comparison for efficacy and safety. [] Studies revealed limitations of flecainide in converting chronic atrial fibrillation in horses, while quinidine demonstrated efficacy, highlighting the need for careful drug selection based on the clinical context.

Source

Quinidine sulfate is primarily sourced from the Cinchona tree, particularly the species Cinchona ledgeriana and Cinchona calisaya. The extraction process typically involves liquid-solid extraction techniques to isolate the compound from the bark, which contains various alkaloids, including quinine and quinidine .

Classification
  • Chemical Class: Alkaloid
  • Pharmacological Class: Antiarrhythmic agent (Class IA)
  • Chemical Formula: C40H50N4O8S
  • Molecular Weight: 646.93 g/mol .
Synthesis Analysis

The synthesis of quinidine sulfate can be achieved through various methods, including extraction from natural sources and chemical synthesis.

Methods

  1. Natural Extraction: The most traditional method involves extracting quinidine sulfate from the bark of the Cinchona tree using liquid-solid extraction methods. This method allows for the isolation of active compounds using solvents like ethanol or methanol under reflux conditions .
  2. Chemical Synthesis: Chemical methods often involve complex multi-step reactions starting from simpler alkaloids. For example, quinidine can be synthesized through a series of reactions that include reduction, substitution, and cyclization processes .

Technical Details

  • Reduction Reaction: Involves converting a precursor compound into quinidine through catalytic hydrogenation.
  • Substitution Reaction: A key step in modifying existing alkaloids to produce quinidine derivatives.
  • Cyclization: Forms cyclic structures essential for biological activity.
Molecular Structure Analysis

Quinidine sulfate has a complex molecular structure characterized by multiple rings and functional groups.

Structure

  • Core Structure: Quinidine sulfate consists of a bicyclic structure typical of many alkaloids.
  • Functional Groups: Contains hydroxyl groups, a sulfate group, and nitrogen atoms within its rings.

Data

  • Molecular Geometry: The three-dimensional arrangement allows for interaction with biological targets.
  • Crystallography: X-ray crystallography studies have provided insights into its solid-state structure.
Chemical Reactions Analysis

Quinidine sulfate undergoes several chemical reactions that are significant for its applications and synthesis.

Reactions

  1. Acid-Base Reactions: Quinidine sulfate can react with acids to form salts.
  2. Hydrolysis: In aqueous environments, it may hydrolyze to yield various derivatives.
  3. Oxidation-Reduction Reactions: Quinidine can participate in redox reactions due to its nitrogen-containing functional groups.

Technical Details

The stability of quinidine sulfate in various pH environments affects its reactivity and bioavailability, making it crucial for formulation in pharmaceuticals .

Mechanism of Action

Quinidine sulfate acts primarily as an antiarrhythmic agent by modulating ion channels in cardiac cells.

Process

Data

Clinical studies indicate that quinidine sulfate effectively reduces the frequency of atrial fibrillation episodes and improves heart rhythm stability .

Physical and Chemical Properties Analysis

Quinidine sulfate exhibits distinct physical and chemical properties that are relevant for its pharmaceutical use.

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • Stability: Stable under acidic conditions; susceptible to degradation in basic environments.
  • pH Sensitivity: The solubility and stability are pH-dependent, affecting its formulation in drug delivery systems .
Applications

Quinidine sulfate is utilized in various scientific and medical applications:

  1. Antiarrhythmic Therapy: Primarily used to treat ventricular tachycardia and atrial fibrillation.
  2. Malaria Treatment: Historically used as an anti-malarial agent due to its ability to inhibit Plasmodium species.
  3. Research Applications: Studied for its effects on ion channels and potential use in developing new antiarrhythmic drugs.
Introduction to Quinidine Sulfate

Quinidine sulfate is the sulfate salt form of quinidine, a naturally occurring dextrorotatory stereoisomer of quinine extracted from the bark of Cinchona species native to South America. This alkaloid derivative functions as both an antiarrhythmic agent and an antimalarial drug, serving critical roles in cardiovascular and infectious disease therapeutics. Its molecular structure features a quinoline moiety linked to a quinuclidine system via a hydroxymethyl bridge, forming the basis for its biological activity. As the sulfate salt, quinidine sulfate exhibits enhanced stability and water solubility compared to the free base, facilitating its pharmaceutical formulation. The compound typically presents as fine, white, needle-like crystals that darken upon light exposure, reflecting its photosensitivity [5] [7] [10]. Chemically designated as (9S)-6'-methoxycinchonan-9-ol sulfate (2:1) dihydrate, it possesses a molecular formula of C₄₀H₄₈N₄O₄·H₂SO₄·2H₂O and a molecular weight of 782.96 g/mol, of which 82.9% represents quinidine base [5] [10]. This salt form remains essential despite manufacturing discontinuations of parenteral quinidine gluconate in several markets [3] [8].

Chemical and Pharmacological Classification

Chemical Classification

Quinidine sulfate belongs to the following chemical categories:

  • IUPAC Name: (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol sulfate (2:1) dihydrate
  • Molecular Formula: C₄₀H₄₈N₄O₄·H₂SO₄·2H₂O
  • Structural Features:
  • Methoxyquinoline aromatic system
  • Bicyclic quinuclidine tertiary amine
  • Chiral hydroxymethyl linker at C9 (S-configuration)
  • Exocyclic vinyl group at quinuclidine C3
  • Solubility Profile: Slightly soluble in water, soluble in alcohol and chloroform, insoluble in ether [5] [7] [10].

Table 1: Physicochemical Properties of Quinidine Sulfate

PropertySpecification
Molecular Weight782.96 g/mol
Quinidine Base Content82.9%
Crystal FormFine white needles or powder
StabilityDarkens on light exposure; photosensitive
pKa (tertiary amine)8.5-10.0 (facilitating pH-dependent solubility)
Partition Coefficient (Log P)3.0-3.4 (indicating high lipophilicity) [4] [9]

Pharmacological Classification

Quinidine sulfate demonstrates dual pharmacological categorization:

  • Antiarrhythmic: Classified as a Class IA sodium channel blocker under the Vaughan-Williams system. It exerts use-dependent blockade of voltage-gated sodium channels (particularly Nav1.5), reducing phase 0 depolarization velocity (Vmax) in cardiac action potentials. This inhibition slows conduction velocity, prolongs action potential duration, and extends the effective refractory period in atrial, ventricular, and Purkinje tissues. Additionally, quinidine sulfate blocks multiple potassium currents (IKr, IKs, Ito), contributing to QT interval prolongation on electrocardiograms [1] [3] [8].
  • Antimalarial: Recognized as a blood schizonticide against Plasmodium falciparum. It accumulates in parasite digestive vacuoles, forming complexes with toxic heme (ferriprotoporphyrin IX) and inhibiting its polymerization into non-toxic hemozoin, leading to parasite death [1] [9].

Historical Development and Clinical Adoption

The therapeutic trajectory of quinidine sulfate spans four centuries:

  • 1630s: Jesuit missionaries introduced Cinchona bark to Europe after observing indigenous Peruvian treatments for febrile illnesses. The bark gained popularity as "Jesuit's powder" for intermittent fevers (likely malaria) [8].
  • 1749: French physician Jean-Baptiste de Sénac documented Cinchona's efficacy against palpitations, noting: "Long and rebellious palpitations have ceded to this febrifuge"—an early recognition of cardiac activity [8].
  • 1820: Pierre-Joseph Pelletier and Joseph Caventou isolated quinine from Cinchona bark, paving the way for quinidine purification [8].
  • 1912: Dutch physiologist Karel Wenckebach encountered a merchant who self-treated atrial fibrillation with quinine. Wenckebach validated this observation clinically, reporting rhythm conversion in 6/10 patients using quinine—the foundation for quinidine's antiarrhythmic application [8].
  • 1918: Walter von Frey identified quinidine as Cinchona's most potent antiarrhythmic alkaloid, coining it the "opium of the heart" [8].
  • Early 1920s: Thomas Lewis elucidated quinidine's electrophysiological mechanisms, describing slowed atrial conduction and paradoxical ventricular rate increases during atrial fibrillation [8].
  • 1950s-1980s: Quinidine sulfate became first-line therapy for atrial fibrillation until meta-analyses revealed increased mortality versus placebo (2.9% vs. 0.8%), prompting reduced use [5] [7].
  • 2006: AstraZeneca discontinued intravenous quinidine gluconate, limiting acute arrhythmia management options [8].

Table 2: Historical Milestones in Quinidine Development

YearEventKey Contributor/Context
1749First documented cardiac effectJean-Baptiste de Sénac
1820Isolation of quininePelletier and Caventou
1912Clinical validation for atrial fibrillationKarel Wenckebach
1918Identification as primary antiarrhythmic alkaloidWalter von Frey ("opium of the heart")
1920sElectrophysiological mechanism elucidationThomas Lewis
1950-1980Widespread adoption for rhythm controlGlobal clinical use
2006Discontinuation of IV formulationAstraZeneca manufacturing decision [5] [8]

Structural Relationship to Quinine and Other Cinchona Alkaloids

Quinidine sulfate shares a core structure with cinchona alkaloids but exhibits distinct stereochemical and functional properties:

Stereochemical Relationships

  • Quinine vs. Quinidine: Both possess identical molecular formulas (C₂₀H₂₄N₂O₂) but differ in configuration at C8 and C9:
  • Quinine: 8R,9S configuration (levorotatory)
  • Quinidine: 8S,9R configuration (dextrorotatory)This enantiomeric relationship makes them diastereomers due to multiple chiral centers. The C9 hydroxyl group assumes an erythro orientation relative to the quinuclidine nitrogen in both compounds [2] [8] [9].
  • 9-Epimers: Epiquinidine (8R,9R) and epiquinine (8S,9S) feature threo orientations at C9 relative to the quinuclidine nitrogen. These epimers show dramatically reduced antimalarial activity (>100-fold lower against P. falciparum), attributed to altered torsion angles between N1-H1 and C9-O12 bonds that impair receptor binding [2] [9].

Structure-Activity Relationships (SAR)

  • Antimalarial Activity: The erythro configuration in quinidine and quinine enables optimal interaction with heme. X-ray crystallography reveals a 90° torsion angle difference between erythro and threo isomers, restricting threo forms from binding haematin effectively. Additionally:
  • The vinyl group at quinuclidine C3 enhances haematin interaction and antimalarial potency.
  • Dihydro derivatives (saturated ethyl group) retain activity but with reduced efficacy [9].
  • Antiarrhythmic Potency: Quinidine's dextrorotatory configuration confers stronger sodium channel blockade than quinine. The methoxy group on the quinoline ring enhances channel binding affinity compared to desmethoxy analogs like cinchonidine [3] [8].
  • Physicochemical Implications: Quinidine's higher basicity (pKa 8.5-10.0) versus quinine increases cationic character at physiological pH, enhancing sodium channel binding. Its log P (octanol/water) of 3.0-3.4 promotes membrane penetration [4] [9].

Table 3: Structural and Activity Comparison of Key Cinchona Alkaloids

AlkaloidConfigurationOptical RotationRelative Antiplasmodial Activity (P. falciparum)Key Functional Groups
Quinidine sulfate8S,9R (erythro)Dextrorotatory (+)4.0 (reference)6'-methoxy, vinyl, C9-OH
Quinine8R,9S (erythro)Levorotatory (-)1.06'-methoxy, vinyl, C9-OH
Epiquinidine8R,9R (threo)-0.016'-methoxy, vinyl, C9-OH
Cinchonidine8R,9S (erythro)Levorotatory (-)0.5-0.8H (no methoxy), vinyl, C9-OH
Hydroquinidine8S,9R (erythro)-5.06'-methoxy, ethyl (saturated), C9-OH [2] [9]

Table 4: Pharmacologically Significant Quinidine Derivatives

CompoundStructural ModificationTherapeutic Application
Quinidine gluconateGluconate saltDiscontinued IV formulation (2006)
Quinidine polygalacturonatePolygalacturonate saltOral sustained-release formulation
DihydroquinidineSaturated ethyl group replacing vinylRetained antiarrhythmic activity
Dextromethorphan/quinidineCYP2D6-inhibiting combinationPseudobulbar affect (FDA-approved) [1] [3] [6]

The structural nuances defining quinidine sulfate's activity underscore the precision required in alkaloid-based drug development. Its distinctive stereochemistry enables dual therapeutic applications despite close relationships to other cinchona alkaloids, exemplifying how minor configurational changes profoundly influence biological targeting. Current research continues to explore modifications to enhance specificity while mitigating historical limitations [2] [9].

Properties

CAS Number

50-54-4

Product Name

Quinidine Sulfate

IUPAC Name

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

Molecular Formula

C40H50N4O8S

Molecular Weight

746.9 g/mol

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13?,14?,19?,20-;/m00./s1

InChI Key

RONWGALEIBILOG-KHRUQITBSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Synonyms

Biquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.